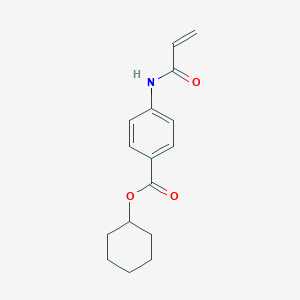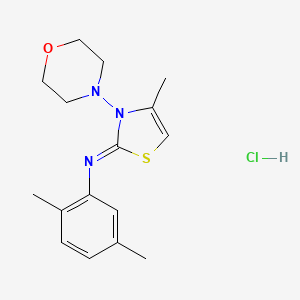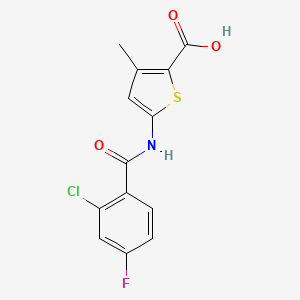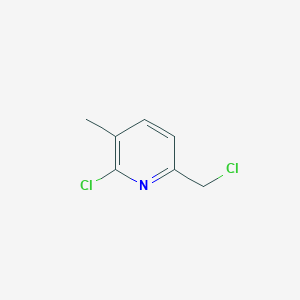
2-Chloro-6-(chloromethyl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Chloro-6-(chloromethyl)-3-methylpyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in chemical synthesis and pharmaceuticals. They often serve as key intermediates in the synthesis of various compounds and can exhibit a range of biological activities. The structure and reactivity of such chlorinated pyridines are influenced by the presence of substituents on the pyridine ring, which can affect their physical, chemical, and spectroscopic properties .
Synthesis Analysis
The synthesis of chlorinated pyridines can involve various routes, including direct chlorination or through intermediate transformations. For instance, 6-Chloro-2-chloromethylpyridine can be prepared from 6-chloro-2-methylpyridine by converting the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the desired 2-chloromethyl substituent . Other methods may involve nitration followed by substitution reactions or the use of specific reagents like phosphoryl chloride, which can lead to a mixture of products .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of a related compound, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, was determined to be orthorhombic, with molecules linked by weak interactions . The molecular structure can also be studied using spectroscopic methods such as IR, NMR, and UV-vis spectroscopy, which can reveal information about the functional groups, electronic transitions, and overall stability of the molecule .
Chemical Reactions Analysis
Chlorinated pyridines can undergo various chemical reactions, including cyclopalladation, where the pyridine ring can coordinate to palladium to form cyclometalated complexes. This process can involve the activation of C(sp3)-H or C(sp2)-H bonds, leading to the formation of complexes with different ring systems . The reactivity of these compounds can also be studied using molecular electrostatic potential maps, which help identify reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as nitro or chloro substituents can affect the vibrational frequencies as observed in FTIR and FT-Raman spectroscopy. These groups can also influence the electronic structure, as seen in the charge distribution and frontier molecular orbitals . The thermodynamic properties, such as stability and reactivity, can be analyzed through temperature-dependent studies and by calculating global descriptors like HOMO-LUMO energies . Additionally, the solubility and crystalline properties can be affected by the type and position of substituents on the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Purification
2-Chloro-5-trichloromethylpyridine, a closely related compound, has been identified as an important intermediate in the synthesis of medicines and pesticides. Research has explored methods such as extraction, distillation, and column chromatography for the separation and purification of photochlorinated products of 3-methylpyridine, achieving product purity exceeding 99% (Su Li, 2005).
Catalytic Applications
The compound has potential catalytic applications, as seen in studies involving terpyridines and their transition metal complexes. Terpyridines have been used in a broad range of reactions, from artificial photosynthesis to organic transformations and polymerization reactions. This highlights the versatility of pyridine-based molecules in catalysis and materials science (A. Winter, G. Newkome, U. Schubert, 2011).
Luminescent Agents for Imaging
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a compound with structural similarities, revealed its application as a thiol-reactive luminescent agent for fluorescence microscopy. This compound has been demonstrated to accumulate in mitochondria, marking the first use of a 3MLCT luminescent agent for targeted biological entity imaging (A. Amoroso et al., 2008).
Coordination Chemistry
Derivatives of pyridine, such as 2,6-bis(pyrazolyl)pyridines, have been used as versatile ligands in coordination chemistry. These compounds, including pyridine derivatives, offer unique advantages for the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-(chloromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMKRTQRTWFCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(chloromethyl)-3-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
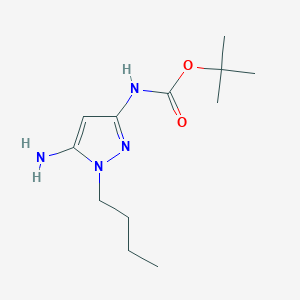
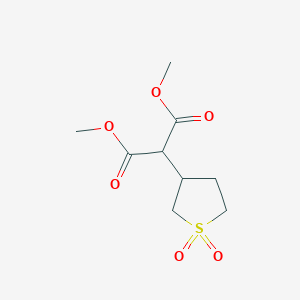
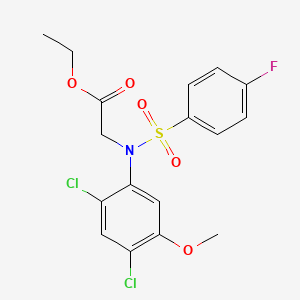
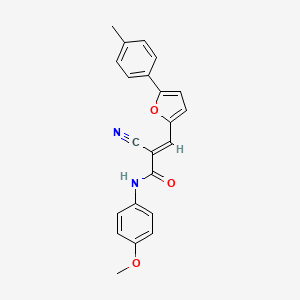
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
